(2-azidoethyl)(methyl)amine hydrochloride
Description
Contextual Significance of Azido-Amine Bifunctional Scaffolds in Contemporary Chemical Research
Azido-amine bifunctional scaffolds are molecules that possess both an azide (B81097) (-N₃) and an amine group. This dual functionality makes them powerful tools in chemical biology, drug discovery, and materials science. The significance of these scaffolds lies in their "bioorthogonal" nature, meaning their functional groups can react selectively within complex biological systems without interfering with native biochemical processes. nih.govnih.gov
The azide group is particularly notable for its participation in "click chemistry," a set of reactions known for being high-yielding, wide in scope, and forming stable products. enamine.net The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov This reaction is a cornerstone of bioconjugation, allowing scientists to link molecules together with high specificity. bionordika.fi The amine group, a common feature in organic chemistry, acts as a versatile nucleophile or base, enabling it to be linked to a wide array of molecules, such as therapeutic agents or probes, through stable amide bonds. bionordika.fi
The presence of these two distinct reactive groups in one molecule allows for sequential, controlled modifications. enamine.net For example, the amine can be used to attach the scaffold to a protein, while the azide remains available for a subsequent click reaction to attach a fluorescent dye or a drug molecule. bionordika.fi This orthogonal capability is crucial for constructing complex molecular architectures like antibody-drug conjugates (ADCs) for targeted cancer therapy or for labeling and imaging glycans and other biomolecules in living organisms. bionordika.finih.gov
Historical Trajectories and Evolutionary Landscape of Azido-Amine Derivative Synthesis
The journey of synthesizing organic compounds began in the 19th century, evolving from simple isolations to complex, multi-step creations. github.ioopenaccessjournals.com The synthesis of bifunctional compounds like azido-amines has followed this trajectory, becoming increasingly sophisticated over time. oxfordsciencetrove.com
Early methods for preparing such compounds often involved straightforward but sometimes inefficient nucleophilic substitution reactions. A common historical approach might involve reacting a starting material having two reactive sites (like a dihaloalkane) sequentially with an amine and then an azide source, such as sodium azide. mdpi.com However, these methods could lack selectivity and yield undesirable byproducts.
A significant leap forward came with the development of protecting group strategies. albany.edu In this approach, one functional group (e.g., the amine) is temporarily "masked" while the other (e.g., a hydroxyl group that will be converted to an azide) is manipulated. The protecting group is then removed to reveal the final bifunctional molecule. This allows for greater control and the synthesis of more complex and precisely defined structures.
Modern synthetic chemistry emphasizes efficiency and sustainability. nih.gov This has led to the development of new catalytic systems and one-pot procedures that streamline the synthesis of azido-amine derivatives. nih.gov For instance, methods have been developed for the direct azidation of molecules at specific positions using advanced reagents, reducing the number of steps required. mdpi.com The evolution from lengthy, low-yielding procedures to efficient, selective, and scalable methods has been critical in making these valuable bifunctional scaffolds readily accessible for research. nih.gov
Identification of Key Research Challenges and Future Paradigms in Bifunctional Compound Chemistry
Despite significant progress, challenges remain in the chemistry of bifunctional compounds. A primary challenge is achieving perfect selectivity and efficiency, especially in complex molecules. acs.org For catalysis, ensuring that the two active sites in a bifunctional system work in harmony without interfering with each other is a key design hurdle. numberanalytics.com Furthermore, there is a continuous drive to develop greener and more sustainable synthetic methods that avoid harsh conditions or toxic reagents.
The future of bifunctional compound chemistry is bright, with several exciting paradigms emerging. A major trend is the development of new bioorthogonal reactions that expand the chemist's toolkit. nih.govacs.org This includes creating reactions that are even faster and more efficient, or that use smaller, less disruptive functional groups. nih.gov For example, while the azide is a relatively small and inert handle, the development of new reactive partners could further enhance its utility in living systems. nih.gov
Another future direction is the integration of bifunctional linkers with advanced therapeutic and diagnostic platforms. acs.orgresearchgate.net This includes designing linkers for next-generation antibody-drug conjugates or creating probes for advanced imaging techniques like positron emission tomography (PET). bionordika.firesearchgate.net The ability to tune the properties of these linkers by modifying their structure is a key area of research. numberanalytics.com Ultimately, the continued development of novel bifunctional compounds and the catalytic systems to produce them will be crucial for advancing medicine and materials science. numberanalytics.comacs.org
Properties of (2-azidoethyl)(methyl)amine hydrochloride
| Property | Value |
| Chemical Formula | C₃H₉ClN₄ |
| Molecular Weight | 136.59 g/mol |
| CAS Number | 1186310-21-0 |
| Appearance | Solid |
| Synonyms | N-Methyl-2-azidoethan-1-amine hydrochloride |
Structure
3D Structure of Parent
Properties
CAS No. |
118508-68-2 |
|---|---|
Molecular Formula |
C3H9ClN4 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-azido-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H8N4.ClH/c1-5-2-3-6-7-4;/h5H,2-3H2,1H3;1H |
InChI Key |
AYDWFJSTIKGWIG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN=[N+]=[N-].Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidoethyl Methyl Amine Hydrochloride and Its Derivatives
Novel Synthetic Routes and Strategic Innovations
The synthesis of azidoamines, including (2-azidoethyl)(methyl)amine hydrochloride, has been significantly advanced by the development of new and highly selective protocols. These innovations focus on improving efficiency, selectivity, and the use of more sustainable catalysts.
Development of Highly Selective Azidation Protocols
The introduction of the azide (B81097) group is a critical step in the synthesis of the target compound. Modern methods have focused on achieving this transformation with high precision and under mild conditions.
Iron-catalyzed reactions have emerged as a powerful tool for the difunctionalization of olefins, providing a direct route to vicinal azidoamines. These methods are valued for their use of an inexpensive and environmentally benign metal catalyst. Research has demonstrated that iron catalysts can effectively promote the addition of both an amino and an azido (B1232118) group across a double bond in a single operation. orgsyn.orgrsc.orgnih.gov This approach is particularly advantageous for its high functional group tolerance, allowing for the synthesis of complex molecules. orgsyn.orgrsc.orgnih.gov
For instance, iron-catalyzed aminoazidation of unactivated alkenes can directly produce unprotected primary 2-azidoamines, which are versatile precursors to vicinal diamines. orgsyn.orgrsc.orgnih.gov The reaction typically employs an iron(II) salt as the catalyst and an O-acylhydroxylamine reagent. orgsyn.org While not yet specifically reported for the direct synthesis of (2-azidoethyl)(methyl)amine, this methodology presents a promising and innovative strategy.
A related approach involves the iron-catalyzed acyl-azidation of alkenes, which yields unsymmetrical β-azido ketones. nih.govnih.gov This reaction uses aldehydes as acyl radical precursors and azidotrimethylsilane (B126382) (TMSN₃) as the azide source, initiated by a peroxide. nih.govnih.gov The resulting β-azido ketones can be further transformed into various functionalized compounds. nih.govnih.gov
| Catalyst | Azide Source | Reactant | Product Type | Reference |
| Iron(II) acetate | O-pivaloyl-hydroxylamine | Unactivated alkenes | Unprotected primary 2-azidoamines | orgsyn.org |
| Iron(II) triflate | O-pivaloyl-hydroxylamine | Unactivated alkenes | Unprotected primary 2-azidoamines | orgsyn.org |
| Iron(III) triflate | TMSN₃ | Alkenes and aldehydes | Unsymmetrical β-azido ketones | nih.gov |
A more traditional and widely applicable method for synthesizing azides is through nucleophilic substitution. This typically involves the reaction of an alkyl halide with an azide salt, most commonly sodium azide (NaN₃). In the context of synthesizing this compound, a plausible precursor would be 2-chloro-N-methylethanamine hydrochloride. chemicalbook.combldpharm.com The chloride can be displaced by the azide anion to form the desired product.
This nucleophilic displacement strategy is a cornerstone of azide synthesis and has been successfully employed for a wide range of substrates. orgsyn.org For example, the synthesis of 2-azido-N-(p-tolyl)acetamide involves the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide in a mixture of ethanol (B145695) and water. nih.gov This highlights the general applicability of this method to precursors containing a chloroacetamide moiety, which is structurally related to the required precursor for (2-azidoethyl)(methyl)amine.
The reaction conditions for nucleophilic substitution can be optimized based on the substrate. For instance, the synthesis of methyl azidoacetate from methyl bromoacetate (B1195939) and sodium azide is carried out in a methanol (B129727)/water mixture. orgsyn.org
| Substrate | Azide Source | Solvent | Product | Reference |
| 2-Chloro-N-(p-tolyl)acetamide | Sodium azide | Ethanol/Water | 2-azido-N-(4-methylphenyl)acetamide | nih.gov |
| Methyl bromoacetate | Sodium azide | Methanol/Water | Methyl azidoacetate | orgsyn.org |
| Benzylic halides | Sodium azide | Not specified | Benzylic azides | nih.gov |
Diazotransfer reactions provide another key route for the conversion of primary amines into azides. This method is particularly useful when the corresponding amine is readily available. For the synthesis of (2-azidoethyl)(methyl)amine, a potential precursor for a diazotransfer reaction would be N-methylethane-1,2-diamine.
Various reagents have been developed for efficient diazotransfer, with triflyl azide (TfN₃) and imidazole-1-sulfonyl azide being common choices. nih.govnih.gov More recently, safer and more stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been introduced. rsc.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the terminal nitrogen of the azide donor. nih.gov The choice of base is crucial for the success of the reaction, with stronger bases often required for more nucleophilic primary amines. rsc.orgresearchgate.net
The synthesis of β-¹⁵N-labeled aliphatic and aromatic azides has been demonstrated using a γ-¹⁵N-labeled diazo-transfer reagent, TfNN¹⁵N, highlighting the versatility of this method for isotopic labeling. nih.gov
| Diazotransfer Reagent | Amine Substrate Type | Base | Reference |
| Triflyl azide (TfN₃) | Primary amines | Not specified | nih.gov |
| Imidazole-1-sulfonyl azide | Primary amines | Not specified | nih.gov |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Primary amines | DMAP, DBU | rsc.orgresearchgate.net |
Amination Strategies for Precursor Synthesis
The synthesis of the precursor amine is a critical step. For this compound, a key precursor is N-methylethanamine. One common method for the synthesis of amines is the nucleophilic substitution of alkyl halides with an amine. For instance, N-methylethylamine can be prepared by reacting ethylamine (B1201723) with methyl iodide. orgsyn.org
Another important precursor is 2-chloro-N-methylethanamine hydrochloride, which can be synthesized from 2-hydroxyethylamine hydrochloride by reaction with thionyl chloride. google.com The synthesis of methylamine (B109427) hydrochloride itself can be achieved through various methods, including the reaction of formaldehyde (B43269) with ammonium (B1175870) chloride. orgsyn.orgprepchem.com
The Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides using phthalimide. researchgate.net This method avoids the over-alkylation often seen with ammonia. researchgate.net
Exploration of One-Pot and Cascade Synthesis Approaches
One-pot and cascade reactions are highly efficient synthetic strategies that combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. This approach saves time, resources, and reduces waste.
While a specific one-pot synthesis for this compound is not detailed in the provided search results, the principles of this approach are well-established in organic synthesis. For example, one-pot syntheses of various heterocyclic compounds, such as 2-aminothiazoles and ester derivatives of tris(2-aminoethyl)amine, have been reported. researchgate.netsapub.orgresearchgate.net
A hypothetical one-pot synthesis of the target compound could involve the in-situ formation of an azido-intermediate followed by a subsequent reaction. For instance, a cascade reaction could be designed where an initial amination is followed by an in-situ azidation. The development of such a process would represent a significant advancement in the efficient synthesis of this compound. Research into cascade reactions for the synthesis of complex nitrogen-containing heterocycles is an active area, demonstrating the potential for applying these principles to the synthesis of the target compound. researchgate.net
Unraveling the Synthesis: Mechanisms and Selectivity
A deep understanding of reaction mechanisms is crucial for designing efficient and selective methods to produce this compound. Scientists have focused on the specifics of azide group introduction and controlling the stereochemical and regiochemical outcomes.
Pathways for Introducing the Azide Group
The primary method for introducing an azide group is through nucleophilic substitution, where an azide salt, typically sodium azide, displaces a leaving group. nih.gov This S_N2 reaction's efficiency is influenced by the leaving group's nature, the solvent, and temperature. For example, converting a precursor like 2-(methylamino)ethanol (B44016) often requires activating the hydroxyl group.
A common strategy involves converting the alcohol to a tosylate or mesylate, creating a good leaving group that is subsequently displaced by the azide ion. nih.gov Another approach, the Mitsunobu reaction, activates the alcohol in situ using a phosphine (B1218219) and an azodicarboxylate, which allows the azide to be introduced, often with an inversion of stereochemistry. nih.gov
The direct conversion of amines to azides can also be achieved using diazotransfer reagents like imidazole-1-sulfonyl azide. rsc.orgtue.nl This method has been explored for its potential under milder, metal-free conditions. rsc.orgtue.nl
Achieving Stereochemical and Regioselective Control
Controlling stereochemistry and regioselectivity is vital when synthesizing complex derivatives. In S_N2 reactions, the azide introduction typically proceeds with a complete inversion of configuration at a chiral center, a predictable outcome that is a powerful tool in asymmetric synthesis. nih.gov Palladium-catalyzed azidation reactions, however, often result in a net retention of stereochemistry through a double inversion mechanism. nih.gov
Regioselectivity is critical when a molecule has multiple sites for azidation. rsc.org This can be managed by exploiting differences in the reactivity of leaving groups or by using protecting groups to block certain positions. rsc.org For instance, a primary alcohol can be selectively modified over a more sterically hindered secondary alcohol. In molecules with epoxides, the azide attack is directed by steric and electronic factors, with the reaction site changing based on whether the conditions are basic or acidic. rsc.org
Enhancing Synthesis Through Optimization
The practical application of any synthetic method relies on optimizing reaction parameters to maximize yields and minimize byproducts. researchgate.netresearchgate.net
The Role of Solvents and Catalysts
The choice of solvent significantly impacts azidation reactions. Polar aprotic solvents like DMF and DMSO are favored for S_N2 reactions as they enhance the nucleophilicity of the azide anion. rsc.org Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can improve reaction efficiency by facilitating the transfer of the azide anion to the organic phase where the substrate is located. nih.gov
Copper and iron-based catalysts have also been employed to facilitate the azidation of various organic molecules, including alcohols and arylboronic acids. nih.govmdpi.com These catalysts can enable reactions under mild conditions and tolerate a range of functional groups. nih.govmdpi.com
| Catalyst/Conditions | Substrate Type | Key Features |
| Metal-free, pH-controlled | Proteins | Selective diazotransfer to amines without a metal catalyst. rsc.orgtue.nl |
| Palladium-catalyzed | Allylic electrophiles | Generally proceeds with net retention of stereochemistry. nih.gov |
| Dibutyltin oxide-catalyzed | α,β-Epoxy nitriles | One-step synthesis of α-hydroxy-β-azido tetrazoles. rsc.org |
| Copper-catalyzed | Alkynes and azides | Widely used for "click" chemistry to form triazoles. pnas.orgnih.gov |
Impact of Temperature, Pressure, and Additives
Temperature is a key factor; while higher temperatures can speed up reactions, they can also lead to decomposition of the azide product. uakron.edustanford.edu Therefore, careful temperature control is essential. nih.gov High pressure can accelerate S_N2 reactions, sometimes allowing for lower temperatures and shorter reaction times. mdpi.comresearchgate.net Additives like mild bases may be used to neutralize acidic byproducts and prevent side reactions. nih.gov
| Parameter | Effect on Azidation |
| Temperature | Increased temperature generally increases reaction rate but can lead to side products and decomposition. Optimal temperature is crucial. nih.gov |
| Pressure | High pressure can accelerate S_N2 reactions and may allow for milder temperature conditions. mdpi.comresearchgate.net |
| Additives | Mild bases can neutralize acidic byproducts. Lewis acids can activate substrates. nih.gov |
Greener Approaches to Synthesis
There is a growing focus on developing environmentally friendly synthetic methods. nih.gov This includes using safer solvents like water, developing catalytic methods to reduce waste, and designing one-pot reactions to improve efficiency. pnas.orgrsc.orgacs.org For instance, recent research has explored the synthesis of sodium azide using more environmentally benign reactants and processes. rsc.org The principles of "click chemistry," which often involve azide-alkyne cycloadditions, are also central to green synthesis due to their high efficiency and mild reaction conditions. pnas.orgresearchgate.net The development of metal-free cycloaddition reactions is also an area of interest for biomedical applications to avoid the toxicity of metal catalysts. nih.gov
Development of Solvent-Free and Aqueous-Phase Synthetic Protocols
The synthesis of the (2-azidoethyl)(methyl)amine core structure can be envisioned from readily available starting materials like N-methyl-2-ethanolamine. A plausible and environmentally conscious pathway involves an initial activation of the hydroxyl group followed by nucleophilic substitution with an azide source, preferably in an aqueous medium or without any solvent.
One potential aqueous-phase protocol begins with the mesylation of N-methyl-2-ethanolamine. This intermediate can then undergo nucleophilic substitution with sodium azide in water to yield the target (2-azidoethyl)(methyl)amine. The final step would involve treatment with hydrochloric acid to afford the hydrochloride salt. A similar pathway has been successfully employed in the synthesis of related energetic plasticizers like methyl-(2-azidoethyl)nitramine (MeAEAN), where the azidation of a mesylated precursor proceeds efficiently. researchgate.net
Solvent-free approaches offer significant advantages by eliminating solvent waste and often accelerating reaction rates. For the key azidation step, a solid-supported reagent can be particularly effective. A cross-linked poly(4-vinylpyridine) supported azide ion, [P4-VP]N₃, has been developed for the regioselective synthesis of vicinal azidoalcohols from epoxides under solvent-free conditions. This method demonstrates the feasibility of conducting azidation reactions without a solvent, providing high yields and simplifying product isolation. While this specific reagent acts on epoxides, the principle can be extended to the substitution of a suitable leaving group, such as a mesylate or tosylate, on the ethylamine backbone.
The table below summarizes the results for a solvent-free synthesis of vicinal azidoalcohols using the recyclable [P4-VP]N₃ reagent, illustrating the effectiveness of this green chemistry approach which could be adapted for derivatives of the target compound.
| Epoxide Substrate | Product | Time (h) | Yield (%) |
| Styrene oxide | 2-Azido-1-phenylethanol | 1.5 | 95 |
| 1-Octene oxide | 1-Azido-2-octanol | 2.0 | 92 |
| Cyclohexene oxide | 2-Azidocyclohexanol | 1.0 | 94 |
| Propylene oxide | 1-Azido-2-propanol | 2.5 | 90 |
| Table 1: Synthesis of Vicinal Azidoalcohols using a solvent-free protocol with a polymeric azide reagent. Data is illustrative of the general methodology's potential. researchgate.net |
Furthermore, mechanochemical activation in a ball mill represents another powerful solvent-free technique. It has been successfully used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating that mechanical energy can efficiently promote reactions without the need for a bulk solvent. mdpi.com This technique could potentially be applied to the nucleophilic substitution step in the synthesis of (2-azidoethyl)(methyl)amine.
Design and Implementation of Recyclable Catalytic Systems
The integration of recyclable catalysts is a cornerstone of sustainable chemical synthesis. For the preparation of this compound and its derivatives, recyclable catalysts can be implemented in several key transformations, such as the azidation step or the N-alkylation of a primary amine precursor.
As mentioned, the polymer-supported azide reagent, [P4-VP]N₃, is not only effective under solvent-free conditions but is also recyclable. researchgate.net After the reaction, the polymer can be recovered by simple filtration, regenerated, and reused multiple times without a significant loss of activity. This dual advantage of being a solvent-free and recyclable system makes it an attractive option for the synthesis of azido-containing compounds.
An alternative synthetic route to the target molecule could involve the N-alkylation of 2-azidoethylamine (B148788). The development of heterogeneous, recyclable catalysts for the N-alkylation of amines with alcohols is a significant area of research. For instance, titanium hydroxide (B78521) has been reported as a highly efficient and selective heterogeneous catalyst for the N-alkylation of various amines with alcohols in the absence of hydrogen or organic ligands. researchgate.net This system offers high stability and can be reused, presenting a green alternative to traditional alkylation methods that often use stoichiometric and hazardous alkylating agents. A hypothetical application would involve the reaction of 2-azidoethylamine with methanol over a recyclable titanium hydroxide catalyst to produce (2-azidoethyl)(methyl)amine.
The table below showcases the performance of a recyclable titanium hydroxide catalyst in the N-alkylation of aniline (B41778) with different alcohols, demonstrating its potential for creating C-N bonds in a sustainable manner.
| Amine | Alcohol | Product | Conversion (%) | Selectivity (%) |
| Aniline | Benzyl alcohol | N-Benzylaniline | >99 | >99 |
| Aniline | Ethanol | N-Ethylaniline | 85 | 92 |
| Aniline | 1-Butanol | N-Butylaniline | 90 | 91 |
| Table 2: N-Alkylation of aniline with various alcohols using a recyclable titanium hydroxide catalyst. This illustrates a potential catalytic system for the synthesis of N-alkylated amine derivatives. researchgate.net |
Other recyclable catalytic systems, such as those based on copper supported on silica (B1680970) or other solid matrices, have been extensively developed, particularly for azide-alkyne cycloaddition reactions. mdpi.com While not directly applicable to the synthesis of the amine itself, these systems highlight the broad potential for using recoverable and reusable catalysts in the chemistry of organic azides, which could be relevant for subsequent derivatization of the target molecule.
Reactivity Profiles and Mechanistic Studies of 2 Azidoethyl Methyl Amine Hydrochloride
Advanced Studies on Azide (B81097) Reactivity
The azide functional group is a high-energy moiety that participates in a variety of highly selective and efficient chemical transformations. Its reactivity is the cornerstone of its utility in bioconjugation and materials science.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Kinetics and Scope
For a secondary azide like (2-azidoethyl)(methyl)amine, the reaction proceeds efficiently. The steric hindrance of the secondary azide is generally well-tolerated in CuAAC, allowing it to react with a wide range of terminal alkynes. nih.gov The reaction is robust, proceeding in various solvents, including aqueous media, over a broad pH range (4 to 12). organic-chemistry.org The presence of the amine hydrochloride in the starting material necessitates the use of a base to free the amine if it were to interfere or if the reaction conditions were sensitive to acid. However, the CuAAC itself is generally tolerant of the ammonium (B1175870) salt.
Kinetic studies on analogous secondary azides have been performed in the context of enantioselective CuAAC (E-CuAAC), where a chiral ligand on the copper catalyst can resolve a racemic mixture of a chiral azide. nih.gov This highlights that the azide's stereocenter influences the reaction, allowing for the synthesis of α-N-chiral triazoles. nih.gov The scope of the reaction is extensive, with both aliphatic and aromatic alkynes participating effectively. acs.org
Table 1: Representative Scope of the CuAAC Reaction with Various Azides and Alkynes This table illustrates the general scope of the CuAAC reaction. While not specific to (2-azidoethyl)(methyl)amine hydrochloride, it shows typical reaction partners.
| Azide Partner | Alkyne Partner | Catalyst System | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 mol%, neat, 298 K, 5 min | >98% | acs.org |
| Phenyl Azide | 4-Ethynyltoluene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 mol%, neat, 298 K, 30 min | >98% | acs.org |
| Cyclohexyl Azide | Hex-1-yne | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O, rt, 12 h | 95% | nih.gov |
| 2-Azido-2-methylpropane (Tertiary) | Phenylacetylene | CuI, Ligand | Solvent, rt | High | nih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Investigations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which reacts readily with an azide. magtech.com.cn The reactivity in SPAAC is highly dependent on the structure of both the cyclooctyne and the azide.
For (2-azidoethyl)(methyl)amine, a secondary azide, its reactivity is intermediate between primary and tertiary azides. A key study investigated the reaction kinetics of primary (2-azidoethanol), secondary (2-azidopropanol), and tertiary (2-azido-2-methylpropanol) azides with two common cyclooctynes: the sterically non-demanding bicyclo[6.1.0]non-4-yne (BCN) and the sterically demanding azadibenzocyclooctyne (ADIBO). nih.gov
With the less hindered BCN, all three azide types showed similar reaction rates. nih.gov However, with the bulkier ADIBO, the reactivity of the tertiary azide was five orders of magnitude lower than that of the primary and secondary azides. nih.gov This demonstrates a significant chemoselectivity based on steric hindrance. The secondary azide (2-azidopropanol), an analogue of the title compound, reacted rapidly with ADIBO, indicating that (2-azidoethyl)(methyl)amine is a highly suitable substrate for SPAAC reactions, particularly with sterically demanding cyclooctynes where selectivity is desired. nih.gov
Table 2: Second-Order Rate Constants for SPAAC of Representative Azides with Cyclooctynes Data adapted from a study on primary, secondary, and tertiary azides, demonstrating the expected reactivity profile for (2-azidoethyl)(methyl)amine as a secondary azide. nih.gov
| Azide Type | Azide Compound | Cyclooctyne | Rate Constant k₂ (M⁻¹s⁻¹) |
|---|---|---|---|
| Primary | 2-Azidoethanol | BCN | 0.024 |
| ADIBO | 0.90 | ||
| Secondary | 2-Azidopropanol | BCN | 0.012 |
| ADIBO | 0.25 | ||
| Tertiary | 2-Azido-2-methylpropanol | BCN | 0.012 |
| ADIBO | 4.7 x 10⁻⁶ |
Staudinger Ligation and Related Reduction Chemistry
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. organicchemistrytutor.comorganic-chemistry.org The reaction proceeds in two conceptual steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate with the concomitant loss of dinitrogen gas. wikipedia.orgalfa-chemistry.com Second, this intermediate is hydrolyzed in the presence of water to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgyoutube.com
This reaction is highly chemoselective and tolerates a vast array of other functional groups, making it exceptionally useful for complex molecule synthesis. organicchemistrytutor.com For (2-azidoethyl)(methyl)amine, the Staudinger reduction would selectively convert the azido (B1232118) group to a primary amine, resulting in the formation of N-methylethane-1,2-diamine. The reaction mechanism does not involve nitrene or free radical intermediates. alfa-chemistry.com
A variation of this reaction is the Staudinger ligation, a critical tool in chemical biology for covalently linking molecules. In this process, the aza-ylide intermediate is trapped by an intramolecular electrophile (often an ester) that is part of the phosphine reagent, leading to the formation of a stable amide bond. While the classic Staudinger reduction cleaves the P-N bond via hydrolysis, the ligation forms a new C-N bond.
Other Azide-Involving Transformations and Rearrangements
Beyond cycloadditions and reductions, the azide group can participate in other transformations, though these often require more forcing conditions such as heat or UV light. Thermal or photolytic decomposition of azides can generate highly reactive nitrene intermediates. These nitrenes can then undergo a variety of reactions, including C-H insertion or rearrangement. However, such reactions are less controlled than the aforementioned click chemistry reactions.
Some studies have explored the thermal rearrangement of specific classes of organic compounds containing azide-like functionalities or adjacent groups that facilitate migration. For instance, thermal rearrangements of alicyclic α-hydroxyimines to α-aminoketones have been studied, though this is mechanistically distinct from a simple azidoamine. nih.gov Similarly, thermal rearrangements of N-aryl amine oxides to O-arylhydroxylamines have been reported, driven by electron-withdrawing substituents. researchgate.net For a simple aliphatic azide like (2-azidoethyl)(methyl)amine, such complex rearrangements are not expected under standard conditions. The primary alternative transformations remain reduction to the amine or participation in cycloaddition reactions.
Amine Reactivity and Derivatization Research
The secondary amine in this compound is a nucleophilic center that readily participates in common amine derivatization reactions once liberated from its hydrochloride salt form by a base.
Acylation, Sulfonylation, and Alkylation Studies of the Amine Moiety
The N-methylamino group is a classic secondary amine and exhibits predictable reactivity towards various electrophiles.
Acylation: The amine can be readily acylated by reaction with acid chlorides, acid anhydrides, or activated esters to form stable amide derivatives. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct and ensure the amine is in its free, nucleophilic state. Acylation of the 2'-OH groups of RNA is a widely used method for labeling and mapping, showcasing the general utility of this reaction. rsc.org
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) to yield sulfonamides. The sulfonylation of amines can sometimes be challenging, especially with sterically hindered substrates. nih.gov Studies have shown that using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly improve the efficiency of sulfonylation, proceeding through a more reactive sulfonylpyridinium intermediate. nih.govescholarship.org
Alkylation: As a secondary amine, the nitrogen can be alkylated by reaction with alkyl halides. This reaction produces a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt. The selective mono-alkylation of secondary amines can sometimes be difficult to control due to the potential for over-alkylation. N-dealkylation, the reverse process, is also a significant area of chemical research, highlighting the importance of forming and cleaving C-N bonds. nih.gov
Table 3: Potential Derivatization Reactions of the Amine Moiety This table outlines expected derivatization reactions for the secondary amine in (2-azidoethyl)(methyl)amine.
| Reaction Type | Electrophilic Reagent | Typical Base/Catalyst | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Triethylamine | Amide |
| Acylation | Acetic Anhydride | Pyridine | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | DMAP | Sulfonamide |
| Sulfonylation | Methanesulfonyl Chloride | Triethylamine | Sulfonamide |
| Alkylation | Methyl Iodide | K₂CO₃ | Tertiary Amine |
| Alkylation | Benzyl Bromide | DIPEA | Tertiary Amine |
Formation of Amide, Urea (B33335), and Thiourea Linkages
The secondary amine functionality in this compound is a key site for a variety of nucleophilic reactions, enabling the formation of stable covalent linkages such as amides, ureas, and thioureas. These reactions are fundamental in the fields of medicinal chemistry, materials science, and bioconjugation, providing pathways to a diverse range of functionalized molecules.
The formation of an amide bond , one of the most stable and prevalent linkages in chemistry and biology, can be readily achieved by reacting the secondary amine of this compound with an activated carboxylic acid derivative. Common activating agents include acyl chlorides, anhydrides, and active esters. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid salt and any acid generated during the reaction.
Urea linkages are formed through the reaction of the secondary amine with an isocyanate. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). The resulting addition product is a substituted urea. This reaction is generally highly efficient and proceeds without the need for a catalyst.
Similarly, thiourea linkages can be synthesized by reacting the secondary amine with an isothiocyanate. The mechanism is analogous to urea formation, with the amine's nitrogen atom attacking the central carbon atom of the isothiocyanate group (-N=C=S). Thioureas are structurally similar to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. wikipedia.org
The following table summarizes these key transformations of the secondary amine in this compound:
| Linkage Type | Reactant | Functional Group Targeted | Resulting Linkage | General Reaction Conditions |
| Amide | Acyl Chloride (R-COCl) | Secondary Amine | -N(CH₃)C(=O)R- | Aprotic solvent, non-nucleophilic base |
| Urea | Isocyanate (R-NCO) | Secondary Amine | -N(CH₃)C(=O)NHR- | Aprotic solvent |
| Thiourea | Isothiocyanate (R-NCS) | Secondary Amine | -N(CH₃)C(=S)NHR- | Aprotic solvent |
Computational and Theoretical Analysis of Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a powerful computational method frequently employed to investigate the mechanisms of organic reactions. nih.gov For the secondary amine functionality, DFT calculations can be used to model the nucleophilic attack on various electrophiles, such as the carbonyl carbon of an acyl chloride or the carbon of an isocyanate. These calculations can determine the activation energies of the reactions, providing a quantitative measure of the reaction rate. nih.gov Furthermore, the geometries of the transition states can be elucidated, offering a detailed picture of the bond-making and bond-breaking processes. researchgate.net For example, computational studies on epoxy-amine reactions have utilized DFT to show that amine clusters can facilitate the reaction with an oxide via zwitterionic intermediates. nih.gov
Theoretical studies on azide-containing compounds often focus on their participation in cycloaddition reactions, such as the CuAAC. Computational analysis can elucidate the catalytic cycle of the copper catalyst and the mechanism of triazole formation. These studies can also predict the regioselectivity of the cycloaddition, which is a crucial aspect of these reactions.
Moreover, computational methods can be used to analyze the potential energy surfaces of different reaction pathways. researchgate.net For instance, in a molecule with multiple reactive sites like this compound, computational analysis could predict the likelihood of competing side reactions and help in designing reaction conditions that favor the desired product. Theoretical studies on the reaction of methyl radicals with ethylamine (B1201723), for example, have used DFT to identify multiple transition states and determine the most favorable reaction pathways based on their corresponding energy barriers. researchgate.net
Computational chemistry also plays a role in understanding the electronic properties of molecules. For this compound, calculations could determine the electron density at the nitrogen of the secondary amine and the azide group, providing a theoretical basis for their observed nucleophilicity and reactivity.
| Computational Method | Application to this compound Reactions | Insights Gained |
| Density Functional Theory (DFT) | Modeling nucleophilic attack of the secondary amine; Investigating the mechanism of azide cycloadditions. nih.gov | Activation energies, transition state geometries, reaction kinetics. nih.govresearchgate.net |
| Potential Energy Surface (PES) Analysis | Mapping the energy landscape of competing reaction pathways. researchgate.net | Prediction of major products and optimization of reaction conditions. |
| Molecular Orbital (MO) Theory | Analyzing the electronic structure and frontier molecular orbitals. | Understanding the nucleophilicity and electrophilicity of reactive sites. |
Research Applications of 2 Azidoethyl Methyl Amine Hydrochloride As a Chemical Building Block
Integration into Advanced Organic Synthesis and Molecular Construction
The dual functionality of (2-azidoethyl)(methyl)amine hydrochloride makes it a valuable tool for synthetic chemists. The azide (B81097) group is a well-established precursor for a variety of nitrogen-containing functionalities, while the secondary amine provides a nucleophilic center for further molecular elaboration.
Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery. The azide moiety of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Most notably, it can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This reaction, often referred to as "click chemistry," is highly efficient and regioselective, particularly in the copper-catalyzed variant (CuAAC). The resulting triazole ring is a common scaffold in many pharmaceutical compounds.
Furthermore, the secondary amine can be utilized in cyclization reactions to form various saturated and unsaturated heterocyclic systems. For instance, it can react with appropriate dielectrophiles to generate piperazine (B1678402) or other diazacyclic structures. The ability to introduce the (methylamino)ethyl side chain onto a heterocyclic core is of significant interest for modulating the physicochemical properties of the final molecule. A general approach to the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles.
Preparation of Sophisticated Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The use of versatile building blocks like this compound can facilitate the synthesis of simplified or modified analogues of natural products. By incorporating the azidoethyl(methyl)amine moiety, chemists can introduce a handle for further functionalization or for mimicking key pharmacophoric features of a natural product. For example, the secondary amine could replicate the basic nitrogen present in many alkaloids, while the azide allows for the attachment of other molecular fragments through click chemistry to explore the structure-activity relationship of the natural product scaffold.
Development of Functionalized Small Molecule Libraries
The creation of diverse libraries of small molecules is essential for high-throughput screening and the discovery of new drug leads. The orthogonal reactivity of the azide and amine groups in this compound makes it an excellent scaffold for combinatorial chemistry and the generation of such libraries. The azide can be reacted with a wide array of alkynes, while the amine can be acylated, alkylated, or reacted with various sulfonyl chlorides to introduce a high degree of molecular diversity. This strategy allows for the rapid generation of a large number of distinct compounds from a single, versatile starting material. These libraries, often designed with specific targets in mind such as kinases or G-protein coupled receptors, can significantly accelerate the early stages of drug discovery.
| Reaction Type | Reactant for Azide Group | Reactant for Amine Group | Resulting Molecular Scaffold |
| Click Chemistry & Acylation | Terminal Alkyne | Acid Chloride | N-acylated triazole |
| Click Chemistry & Sulfonylation | Terminal Alkyne | Sulfonyl Chloride | N-sulfonylated triazole |
| Click Chemistry & Reductive Amination | Terminal Alkyne | Aldehyde/Ketone + Reducing Agent | N-alkylated triazole |
Contributions to Polymer and Advanced Materials Science
The utility of this compound extends beyond small molecule synthesis into the realm of polymer chemistry and materials science. The ability to introduce both a reactive handle and a charged group can be exploited to create functional polymers and surfaces with tailored properties.
Synthesis of Functionalized Polymers through Click Chemistry
Click chemistry has become a powerful tool for the synthesis and modification of polymers. Azido-functionalized monomers can be copolymerized with other monomers to introduce azide groups along the polymer backbone or as pendant groups. These azide groups can then be modified post-polymerization via click chemistry with alkyne-functionalized molecules to introduce a wide range of functionalities. For instance, an azido-containing diol monomer can be used to create an azido-functionalized polyurethane pre-polymer. This pre-polymer can then be cross-linked or further functionalized by reacting the azide groups. Similarly, azido (B1232118) end-functionalized polystyrene has been synthesized using atom transfer radical polymerization (ATRP) with an azido-containing initiator.
This compound could be envisioned as a chain transfer agent or as a post-polymerization modification reagent to introduce (methylamino)ethyl groups onto a polymer. The presence of these amine groups can significantly impact the properties of the polymer, such as its solubility, thermal stability, and adhesive properties.
Surface Modification and Functional Coating Applications
The modification of surfaces to control their chemical and physical properties is crucial for a wide range of applications, from biocompatible medical implants to advanced electronics. The azide group of this compound provides an efficient means of anchoring the molecule to surfaces that have been pre-functionalized with alkyne groups, a process often referred to as "surface-initiated click chemistry." This results in a surface coating of (methylamino)ethyl groups.
These amine-functionalized surfaces can exhibit altered hydrophilicity, surface charge, and reactivity. For example, the protonated amine groups can create a positively charged surface that can interact with negatively charged biomolecules or be used to control the adhesion of cells. This approach has been used to functionalize a variety of substrates, including silicon wafers, gold nanoparticles, and polymer films, for applications in biosensors, drug delivery, and antifouling coatings. The development of functional surface coatings is a key strategy for improving the performance and durability of materials in various applications, including lithium-ion batteries.
| Material/Substrate | Surface Functionalization Method | Resulting Surface Property | Potential Application |
| Silicon Wafer | Silanization with alkyne-silane followed by click reaction | Altered wettability and charge | Biosensors, microelectronics |
| Gold Nanoparticles | Thiol-alkyne linker attachment followed by click reaction | Enhanced stability and biocompatibility | Drug delivery, diagnostics |
| Polymer Films | Plasma treatment and alkyne functionalization followed by click reaction | Introduction of bioactive groups | Medical implants, cell culture |
Preparation of Functionalized Hydrogels and Nanomaterials
Construction of Supramolecular Assemblies and Frameworks
The construction of complex, non-covalently linked chemical systems, known as supramolecular assemblies and frameworks, often relies on building blocks with specific recognition motifs. Although molecules with amine and azide functionalities can be used to synthesize components for such assemblies, there is no specific information in the reviewed literature that documents the direct application of this compound in the construction of supramolecular structures or frameworks. Theoretically, it could be used to synthesize larger molecules that then self-assemble through hydrogen bonding, metal coordination, or other non-covalent interactions.
Role in Chemical Biology and Bioconjugation Research
The field of chemical biology heavily relies on the ability to link different molecular entities, such as proteins, nucleic acids, and carbohydrates, to create novel functional constructs. Bifunctional linkers are central to these efforts. This compound, with its amine and azide groups, is designed for such applications, enabling the connection of two different molecules through distinct chemical reactions.
Development of Linkers for Peptide and Protein Modification
The modification of peptides and proteins is crucial for enhancing their therapeutic properties, stability, and for use in diagnostic assays. Linkers are used to attach various moieties like fluorescent dyes, carrier proteins, or drug molecules. The amine group of this compound could be reacted with an activated carboxyl group on a peptide or protein, while its azide group would then be available for conjugation with an alkyne-containing molecule via click chemistry. Despite this potential, specific examples or detailed research findings on the use of this compound for peptide and protein modification are not prominently featured in the scientific literature.
Synthesis of Functionalized Nucleic Acid Probes and Oligonucleotides
Functionalized oligonucleotides and nucleic acid probes are essential tools in molecular diagnostics and biotechnology. Modifications can introduce labels for detection or alter the properties of the nucleic acid. A linker like this compound could theoretically be attached to a modified nucleotide or at the terminus of an oligonucleotide chain. However, published research specifically employing this compound for the synthesis of functionalized nucleic acid probes is scarce. The general strategy would involve incorporating the linker and then using the azide handle for attaching reporter groups or other functionalities.
Engineering of Carbohydrate and Glycan Conjugates
Glycoconjugates, molecules where carbohydrates are linked to other species like proteins or lipids, play vital roles in biological processes. The synthesis of these complex molecules often requires versatile linkers. A molecule like this compound could serve to connect a carbohydrate moiety to another molecule. For instance, the amine could be used to attach the linker to the carbohydrate, leaving the azide free for further reaction. While the engineering of glycoconjugates is a robust field of research, the specific application of this compound in this context is not well-documented.
Cell Surface Modification and Imaging Reagents
Modifying cell surfaces with synthetic molecules can be used to study cellular processes or to target cells for therapeutic or imaging purposes. Bifunctional linkers are employed to attach imaging agents or targeting ligands to the cell surface. The azide group on this compound makes it a candidate for bioorthogonal labeling strategies on live cells. The linker could be attached to a cell-surface-binding molecule via its amine group, and the azide could then be used to click on a fluorescent probe for imaging. However, specific studies detailing the use of this compound for creating cell surface modification or imaging reagents are not found in the available literature.
Advanced Analytical Methodologies for Research Findings and Characterization of Derivatives
Spectroscopic Techniques for Elucidating Reaction Progress and Product Architectures
Spectroscopic methods are indispensable in the analysis of (2-azidoethyl)(methyl)amine hydrochloride, providing detailed information on molecular structure, functional groups, and the transformations they undergo during chemical reactions.
High-Resolution NMR Spectroscopy for Complex Structural Analysis (e.g., 2D NMR, Solid-State NMR of Conjugates)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For derivatives of this compound, both ¹H and ¹³C NMR provide critical data. In the ¹H NMR spectrum of the parent compound's salt, the protons of the methyl group and the ethyl chain will exhibit characteristic chemical shifts and splitting patterns. researchgate.netdocbrown.infochemicalbook.com For instance, the protons adjacent to the nitrogen atom will be deshielded, appearing at a lower field. researchgate.net The presence of the azido (B1232118) group also influences the electronic environment of nearby protons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. For example, in a study of adamantane (B196018) derivatives containing an azido group, 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹³C HMQC experiments were crucial for confirming the structure of the synthesized bromine azides. researchgate.net These techniques reveal correlations between different nuclei, allowing for a detailed mapping of the molecular framework.
Solid-state NMR (SSNMR) is particularly useful for characterizing conjugates of this compound, especially in cases where the products are insoluble or are part of a larger assembly. For hydrochloride salts of active pharmaceutical ingredients (APIs), ³⁵Cl SSNMR has been shown to be a powerful tool for fingerprinting and identifying different solid phases, even in complex dosage forms. nih.govrsc.org This technique can provide information about the local environment of the chloride ion, which is directly influenced by the structure of the amine conjugate. nih.govrsc.org
| Technique | Application | Information Obtained | Example Research Finding |
| ¹H NMR | Structural confirmation of this compound and its derivatives. | Chemical shifts, coupling constants, and integration of proton signals. | The protons on the carbon adjacent to the amino group in allylamine (B125299) hydrochloride appear at a chemical shift of approximately 8.4 ppm. researchgate.net |
| ¹³C NMR | Characterization of the carbon skeleton of derivatives. | Chemical shifts of carbon atoms, providing insight into their electronic environment. | In the ¹³C NMR spectrum of an amine hydrochloride salt, the carbon signals are influenced by the protonation of the amine. researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals in complex derivatives. | Correlation between coupled nuclei, revealing the connectivity of atoms. | 2D ¹H-¹⁵N HMBC and ¹H-¹³C HMQC experiments were used to confirm the structure of bromine azide (B81097) derivatives of adamantane. researchgate.net |
| Solid-State NMR (³⁵Cl SSNMR) | Characterization of insoluble conjugates and solid-state forms. | Information on the local environment of the chloride ion and the overall solid-state structure. | DNP-enhanced ³⁵Cl SSNMR can be used to characterize APIs in bulk and dosage forms with Cl contents as low as 0.45 wt%. nih.gov |
High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Molecular Weight Determination of Conjugates
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of this compound derivatives and for gaining insights into reaction mechanisms. HRMS provides exact mass measurements, which can be used to confirm the elemental composition of a molecule with high confidence. This is particularly important when characterizing novel compounds or reaction products.
In the context of reactions involving the azido group, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), HRMS plays a crucial role in identifying reaction intermediates and confirming the formation of the desired triazole products. nih.govorganic-chemistry.org For example, electrospray ionization mass spectrometry (ESI-MS) has been used to directly observe and characterize dinuclear copper intermediates in the CuAAC reaction, providing valuable insights into the reaction mechanism. nih.gov The high resolution of the mass analyzer allows for the differentiation of species with very similar masses, which is essential for mechanistic studies. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the ions of interest, providing structural information that can help to confirm the identity of a compound and to elucidate its connectivity. This is particularly useful for characterizing the products of conjugation reactions where this compound is attached to other molecules. acs.org
| Technique | Application | Information Obtained | Example Research Finding |
| ESI-HRMS | Accurate molecular weight determination and confirmation of elemental composition. | Precise m/z values of molecular ions and fragment ions. | Putative dinuclear copper intermediates in the CuAAC reaction were identified and characterized by ESI(+)-MS/MS. nih.gov |
| Tandem MS (MS/MS) | Structural elucidation of reaction products and intermediates. | Fragmentation patterns that provide information about the molecular structure. | HRMS is used to identify and characterize newly synthesized compounds. acs.org |
| LC-HRMS | Analysis of complex reaction mixtures and identification of components. | Separation of compounds by liquid chromatography followed by high-resolution mass analysis. | A method for detecting chorismate using liquid chromatography coupled with ESI-HRMS has been developed. researchgate.net |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations in Complex Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and how they are transformed during a chemical reaction. These techniques are particularly well-suited for monitoring the progress of reactions involving this compound.
The azido group has a strong and characteristic absorption in the FTIR spectrum, typically in the range of 2100-2200 cm⁻¹. acs.orgresearchgate.net The disappearance of this peak can be used to monitor the consumption of the azide starting material in reactions such as the CuAAC. researchgate.net Conversely, the formation of new functional groups, such as the triazole ring in the CuAAC product, will give rise to new characteristic peaks in the vibrational spectrum.
For the amine hydrochloride portion of the molecule, FTIR spectroscopy can be used to identify the N-H stretching and bending vibrations. spectroscopyonline.comcdnsciencepub.comnih.govresearchgate.net The hydrochloride salt of a secondary amine will show characteristic NH₂⁺ deformation vibrations in the region of 1620-1560 cm⁻¹. cdnsciencepub.comresearchgate.net These bands can be used to confirm the presence of the secondary amine salt in the starting material and to track its fate during a reaction.
Raman spectroscopy offers complementary information to FTIR and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solution. researchgate.netirdg.orgaps.orgnih.govspectrabase.com The Raman spectrum of an azide-functionalized material will show a characteristic peak for the azide group, and the changes in this peak can be used to monitor the progress of a click reaction. researchgate.net
| Technique | Application | Information Obtained | Example Research Finding |
| FTIR Spectroscopy | Monitoring functional group transformations, such as the conversion of the azide group. | Characteristic absorption bands for functional groups like azides, amines, and triazoles. | The IR spectra of azido groups show strong bands that are red-shifted upon ¹⁵N labeling. acs.org |
| Raman Spectroscopy | Complementary vibrational analysis, especially for symmetric vibrations and aqueous samples. | Raman scattering peaks corresponding to specific molecular vibrations. | The Raman spectrum of solid iodine azide shows a characteristic peak at 2073 cm⁻¹ for the asymmetric N₃ stretching mode. irdg.org |
Chromatographic and Separation Techniques for Purification and Advanced Mixture Analysis
Chromatographic techniques are essential for the purification of this compound derivatives and for the analysis of complex reaction mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Preparative Chromatography for Scalable Synthesis and Purification of Complex Products
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of chemical compounds on a larger scale. ardena.comyoutube.comyoutube.comrjptonline.org In the context of synthesizing derivatives of this compound, preparative HPLC is crucial for isolating the desired product from unreacted starting materials, byproducts, and other impurities. ardena.com The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase is critical for achieving good separation. rjptonline.orgresearchgate.net For instance, reversed-phase HPLC with a C18 column can be used to separate unreacted azides from the desired product in a click chemistry reaction. researchgate.net
The scalability of preparative HPLC allows for the purification of gram to kilogram quantities of material, which is essential for obtaining pure compounds for further research or application. ardena.com The development of an efficient preparative HPLC method often begins with analytical scale experiments to optimize the separation conditions before scaling up. youtube.com
| Technique | Application | Key Parameters | Example Application |
| Preparative HPLC | Purification of derivatives of this compound on a large scale. | Stationary phase (e.g., C18), mobile phase composition, flow rate, column size. | Isolation of compounds from natural product extracts. rjptonline.org |
| Flash Chromatography | Rapid purification of reaction mixtures. | Adsorbent (e.g., silica (B1680970) gel), solvent system. | Purification of an azide compound by column chromatography on silica gel. researchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Synthesis
When this compound or its derivatives are used in asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee) of the chiral products. Chiral chromatography is the most widely used method for this purpose. nih.govnih.govyakhak.orglibretexts.orgwiley.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.
For the separation of chiral amines, polysaccharide-based CSPs are commonly used. nih.govnih.govyakhak.org The addition of acidic additives to the mobile phase can often improve the separation of basic compounds like amines. nih.govnih.gov The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers, which is necessary for accurate ee determination.
In addition to chromatography, NMR spectroscopy can also be used to determine the enantiomeric excess of chiral amines. acs.orgrsc.org This is typically done by using a chiral solvating agent that forms diastereomeric complexes with the enantiomers, which can then be distinguished by their different NMR signals. acs.orgrsc.org
| Technique | Application | Key Components | Example Research Finding |
| Chiral HPLC | Determination of the enantiomeric excess of chiral amine derivatives. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase. | The addition of ethanesulfonic acid to the mobile phase significantly improves the chiral separation of amines on a Chiralpak AD-H column. nih.gov |
| Chiral GC | Separation and analysis of volatile chiral amines. | Chiral stationary phase (e.g., substituted cyclodextrins). | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is an effective chiral stationary phase for the GC separation of 1-phenylalkylamines. wiley.com |
| NMR with Chiral Solvating Agents | Determination of enantiomeric excess without chromatographic separation. | Chiral solvating agent that forms diastereomeric complexes with the analyte. | A protocol using BINOL derivatives as chiral solvating agents allows for the determination of the enantiopurity of amines via ¹H and ¹⁹F NMR. rsc.org |
X-ray Crystallography for Definitive Molecular Structure Confirmation in Research Studies
X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise data on bond lengths, bond angles, and crystallographic symmetry, offering a definitive confirmation of a molecule's structure. While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature, the application of this technique to its derivatives and functionally related compounds underscores its critical role in structural elucidation.
The fundamental principle of single-crystal X-ray diffraction involves irradiating a single crystal of a compound with a focused beam of X-rays. carleton.eduyoutube.com The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. youtube.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density of the molecule can be constructed. From this electron density map, the positions of the individual atoms can be determined, revealing the exact molecular structure. carleton.edunih.gov
In the context of derivatives of (2-azidoethyl)(methyl)amine, X-ray crystallography would be instrumental in confirming several key structural features. For instance, the technique would precisely determine the geometry of the azide group (-N₃). Structural studies on various organic azides have established the nearly linear nature of this functional group and the characteristic N-N bond lengths. at.uanottingham.ac.uk Furthermore, for the hydrochloride salt, X-ray diffraction would elucidate the ionic interactions between the protonated amine nitrogen and the chloride anion, as well as any hydrogen bonding networks present in the crystal lattice. acs.orgrsc.org
To illustrate the power of this methodology, consider the crystallographic studies of related amine hydrochlorides and organic azides. For example, the crystal structures of cocrystals of fluoxetine (B1211875) hydrochloride with benzoic acid, succinic acid, and fumaric acid have been determined, revealing detailed information about the intermolecular interactions governing the crystal packing. acs.org Similarly, the crystal structures of various imidazothiazole derivatives have been elucidated, providing crucial insights for structure-activity relationship studies. nih.gov
A hypothetical crystallographic analysis of a derivative of this compound would yield a set of data similar to that presented for other small organic molecules. This data is typically deposited in crystallographic databases and includes parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Below is an illustrative data table showcasing the type of crystallographic data obtained from a single-crystal X-ray diffraction study of a representative organic amine hydrochloride derivative, as well as a complex organic azide.
Table 1: Representative Crystallographic Data for an Amine Hydrochloride and an Organic Azide Derivative
| Parameter | Fluoxetine Hydrochloride-Benzoic Acid Cocrystal acs.org | 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione researchgate.net |
| Chemical Formula | C₂₄H₂₆F₃NO₃ | C₂₀H₁₈N₂O₃ |
| Formula Weight | 449.46 | 346.37 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 13.159(3) | 10.452(1) |
| b (Å) | 19.143(4) | 13.015(2) |
| c (Å) | 9.253(2) | 12.876(2) |
| α (°) | 90 | 90 |
| β (°) | 100.29(3) | 102.01(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2294.1(8) | 1713.0(4) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.301 | 1.342 |
| Absorption Coefficient (mm⁻¹) | 0.106 | 0.092 |
| F(000) | 944 | 728 |
| Crystal Size (mm³) | 0.40 x 0.30 x 0.20 | Not Reported |
| Theta range for data collection (°) | 2.19 to 25.00 | 2.24 to 26.00 |
| Reflections collected | 12440 | 9679 |
| Independent reflections | 4041 [R(int) = 0.0452] | 3362 [R(int) = 0.0212] |
| Final R indices [I>2sigma(I)] | R1 = 0.0487, wR2 = 0.1287 | R1 = 0.0415, wR2 = 0.1119 |
| R indices (all data) | R1 = 0.0628, wR2 = 0.1394 | R1 = 0.0516, wR2 = 0.1197 |
This table is for illustrative purposes and presents data from published studies on different molecules to demonstrate the type of information generated by X-ray crystallography.
Future Research Directions and Emerging Perspectives
Exploration of Novel Reactivity Patterns and Unconventional Transformations
While the azide (B81097) moiety is well-known for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," future research is poised to move beyond this conventional transformation. The exploration of novel reactivity patterns for (2-azidoethyl)(methyl)amine hydrochloride could unlock new synthetic pathways and molecular architectures.
A primary area of investigation involves leveraging the azide group in unconventional cycloadditions and rearrangements. The inherent reactivity of the azide can be harnessed for reactions other than the formation of 1,2,3-triazoles. For instance, researchers could explore its participation in Staudinger reactions to form amines or in the synthesis of various nitrogen-containing heterocycles. d-nb.info The presence of the adjacent methylamine (B109427) group could influence the regioselectivity and stereoselectivity of these transformations in unexpected ways.
Further research could focus on transition-metal-catalyzed reactions that go beyond copper. Different metals could activate the azide group for novel transformations, such as C-H amination reactions, which would be a highly atom-economical way to form new carbon-nitrogen bonds. The development of photocatalytic methods could also provide green and efficient pathways for activating the azide moiety under mild conditions.
Potential Transformations for Investigation
| Reaction Type | Description | Potential Outcome |
| Metal-Free Cycloadditions | Strain-promoted or thermal cycloadditions with activated alkynes or alkenes. | Access to novel heterocyclic scaffolds without the need for potentially toxic metal catalysts. |
| Intramolecular Reactions | Cyclization reactions where the azide and amine moieties (or derivatives) react within the same molecule. | Formation of unique bicyclic or macrocyclic structures with potential biological activity. |
| Denitrogenative Couplings | Reactions where the azide group expels dinitrogen gas to form a reactive nitrene intermediate, which can then undergo various coupling reactions. | Direct formation of complex amines, amides, or other nitrogen-containing compounds. |
| Staudinger Ligation | Reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped by an electrophile. d-nb.info | A powerful tool for bioconjugation and the assembly of complex molecules under mild, biological conditions. d-nb.info |
Development of Highly Sustainable and Atom-Economical Synthetic Protocols
The future synthesis of this compound and its derivatives will increasingly prioritize sustainability and atom economy. Current synthetic methods often rely on multi-step processes that may use hazardous reagents and generate significant waste.
Future research should target the development of catalytic routes that minimize waste and improve efficiency. researchgate.net For example, enzymatic or biocatalytic methods could be explored for the selective introduction of the azide or methylamine groups, operating under mild, aqueous conditions. Another avenue is the development of one-pot synthesis protocols where multiple reaction steps are carried out in a single vessel, reducing the need for purification of intermediates and minimizing solvent use. uc.pt
Improving the atom economy of the synthesis is also a critical goal. This involves designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. researchgate.net This could involve exploring catalytic C-N bond-forming reactions that avoid the use of stoichiometric activating agents, which are common in amide synthesis and could be relevant for derivatizing the amine function of the molecule. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis and application of this compound with flow chemistry and automated platforms represents a significant leap forward. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, particularly when dealing with potentially hazardous intermediates like organic azides.
Continuous-flow reactors can significantly enhance the safety of reactions involving azides by minimizing the volume of the hazardous material present at any given time. mdpi.com Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields, better selectivity, and easier scalability compared to batch processes. uc.ptnih.gov The synthesis of related amine compounds has been successfully demonstrated in flow, suggesting that the production of this compound is an excellent candidate for this technology. researchgate.net
Pairing flow chemistry with automated synthesis platforms can further accelerate research and development. chemrxiv.org Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. synplechem.com This would enable the rapid generation of libraries of derivatives based on the this compound scaffold, which could then be screened for applications in drug discovery or materials science. chemrxiv.org
Advantages of Flow Synthesis for this compound
| Feature | Advantage | Relevance |
| Enhanced Safety | Small reaction volumes minimize the risk associated with handling energetic azide compounds. | Crucial for the industrial-scale production and use of the compound. mdpi.com |
| Precise Control | Superior control over temperature, pressure, and mixing leads to improved reproducibility and yield. | Enables fine-tuning of reaction conditions for complex transformations. nih.gov |
| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Facilitates the transition from laboratory-scale research to pilot-plant production. |
| Integration | Can be readily integrated with in-line purification and analytical techniques for real-time monitoring and optimization. | Streamlines the entire synthetic process, from reaction to pure product. uc.pt |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The unique bifunctional structure of this compound makes it an ideal candidate for interdisciplinary research. Its ability to act as a molecular linker, with two distinct points for chemical modification, opens up possibilities at the interface of chemistry, materials science, and chemical biology.
In materials science , the amine portion of the molecule is analogous to methylamine hydrochloride, which is used in the preparation of highly efficient and stable perovskite solar cells. chemicalbook.com Future research could investigate the incorporation of this compound into perovskite structures or other advanced materials. The azide group could then be used as a handle for post-fabrication modification, allowing for the covalent attachment of other functional layers, such as moisture-blocking polymers or charge-transporting molecules, via click chemistry.
In chemical biology , the azide group serves as a bioorthogonal handle, meaning it can react selectively in a complex biological environment without interfering with native biochemical processes. dtu.dk This opens the door to using this compound in bioconjugation. The amine group could be used to attach the molecule to a protein, drug, or other biomolecule of interest. The azide then provides a specific site for attaching a fluorescent probe, a targeting ligand, or another functional tag using click chemistry. This strategy is particularly powerful for creating well-defined protein-drug conjugates and diagnostic tools. dtu.dk
Synergistic Approaches Combining Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is set to accelerate the discovery of new applications for this compound. Computational chemistry, particularly density functional theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms.
Computational studies can be used to predict the outcomes of novel, untested reactions, guiding experimentalists toward the most promising avenues and saving significant time and resources. beilstein-journals.org For example, modeling can help to understand the mechanistic details of the copper-catalyzed azide-alkyne cycloaddition, potentially leading to the design of more efficient catalysts. d-nb.infobeilstein-journals.org
Furthermore, computational screening can be employed to predict the properties of materials or drug candidates derived from this compound. In materials science, simulations could predict the electronic and optical properties of new polymers or hybrid materials incorporating this molecule. dtu.dk In drug discovery, molecular docking studies could predict how derivatives of the compound might bind to a specific biological target. These computational predictions provide a powerful starting point for targeted experimental synthesis and testing, creating a highly efficient feedback loop between theory and practice.
Q & A
Q. How should researchers address contradictory data in reaction outcomes (e.g., varying polymer molecular weights)?
- Methodological Answer : Use Design of Experiments (DoE) to isolate variables (e.g., initiator concentration, temperature). For polymerization, characterize products via GPC to confirm dispersity (Đ) and Mn. Replicate conditions with strict O₂ exclusion (azides are oxygen-sensitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
